molecular formula C18H22N4O2S B12236714 3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12236714
M. Wt: 358.5 g/mol
InChI Key: ABDIYPNZZQDRHA-UHFFFAOYSA-N
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Description

3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon The structure of this compound includes a pyridazine ring, a phenyl group, and a substituted octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Moiety: This can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.

    Ethanesulfonyl Substitution:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the reduction of the pyridazine ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring, using reagents like sodium methoxide or potassium cyanide.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems, often under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine can be compared with other similar compounds, such as:

    Pyrrole Derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities, including anticancer and antimicrobial properties.

    Pyridazine Derivatives: These compounds contain the pyridazine ring and are known for their use in medicinal chemistry as anti-inflammatory and antitumor agents.

    Sulfonyl Compounds: Compounds with sulfonyl groups are widely used in pharmaceuticals and agrochemicals due to their stability and reactivity.

The uniqueness of this compound lies in its combination of these structural features, leading to a distinct set of chemical and biological properties .

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

5-ethylsulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H22N4O2S/c1-2-25(23,24)22-12-15-10-21(11-16(15)13-22)18-9-8-17(19-20-18)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3

InChI Key

ABDIYPNZZQDRHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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